

# Commercial Suppliers and Application Notes for Purified Benzoylgomisin O

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## Compound of Interest

Compound Name: *Benzoylgomisin O*

Cat. No.: *B591329*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for purified **Benzoylgomisin O**, along with detailed application notes and experimental protocols to facilitate its use in research and drug development.

## Commercial Suppliers of Purified Benzoylgomisin O

The following table summarizes commercially available sources for purified **Benzoylgomisin O**. Researchers are advised to contact the suppliers directly for the most current pricing, purity specifications, and availability.

Supplier	Product Name	CAS Number	Available Quantities	Purity
AOBIOUS	6-O-benzoylgomisin O	130783-32-3	Inquire	High Purity
Sobekbio Biosciences	6-O-benzoylgomisin O	130783-32-3	10mg	Inquire
Divbio Science Europe	Benzoylgomisin O	130783-32-3	1mg, 5mg, 10mg, 25mg, 50mg, 100mg	Inquire
Immunomart	Benzoylgomisin O	130783-32-3	5mg	Inquire
ChemFaces	6-O-benzoylgomisin O	130783-32-3	5mg, 10mg, 20mg and more	Inquire
TargetMol	Benzoylgomisin O	130783-32-3	Inquire	>98%

## Application Notes

**Benzoylgomisin O**, a lignan isolated from Schisandra species, has garnered significant interest for its diverse pharmacological activities. Its potential applications in research and drug development stem from its anti-inflammatory, anti-cancer, and neuroprotective properties.

**Anti-Inflammatory Activity:** **Benzoylgomisin O** has been identified as an inhibitor of cyclooxygenase (COX-1 and COX-2) and 15-lipoxygenase (15-LOX) enzymes.<sup>[1]</sup> These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, **Benzoylgomisin O** can effectively reduce the inflammatory response, making it a valuable tool for studying inflammation-related diseases.

**Anti-Cancer Activity:** Research suggests that **Benzoylgomisin O** possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis.<sup>[1]</sup> This makes it a promising candidate for further investigation in cancer research and as a potential lead compound for the development of novel anti-cancer therapies.

**Neuroprotective Effects:** Preliminary studies indicate that **Benzoylgomisin O** may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases like Alzheimer's disease.<sup>[1]</sup> Its antioxidant properties and ability to modulate neurotransmitter levels suggest a potential role in protecting neurons from damage and improving cognitive function.

## Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of **Benzoylgomisin O**.

### Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of **Benzoylgomisin O** on cancer cell lines.

Materials:

- **Benzoylgomisin O**
- Target cancer cell line (e.g., MCF-7, HeLa)
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare a stock solution of **Benzoylgomisin O** in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100  $\mu$ M).
- Remove the medium from the wells and add 100  $\mu$ L of the **Benzoylgomisin O** dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C.
- After incubation, add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

## COX-2 Inhibition Assay (In Vitro)

This protocol measures the ability of **Benzoylgomisin O** to inhibit the activity of the COX-2 enzyme.

#### Materials:

- Purified recombinant human COX-2 enzyme
- Arachidonic acid (substrate)
- **Benzoylgomisin O**
- COX assay buffer
- Colorimetric or fluorometric detection reagent (e.g., Amplex Red)

- 96-well plate
- Microplate reader

Procedure:

- Prepare a stock solution of **Benzoylgomisin O** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the COX assay buffer, the COX-2 enzyme, and different concentrations of **Benzoylgomisin O**. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a no-inhibitor control.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding arachidonic acid to all wells.
- Immediately add the detection reagent.
- Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
- Calculate the percentage of COX-2 inhibition for each concentration of **Benzoylgomisin O** and determine the IC50 value.

## Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of **Benzoylgomisin O** on the expression and phosphorylation of key proteins in signaling pathways like NF- $\kappa$ B, PI3K/Akt, and MAPK.

Materials:

- Cells treated with **Benzoylgomisin O**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels

- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

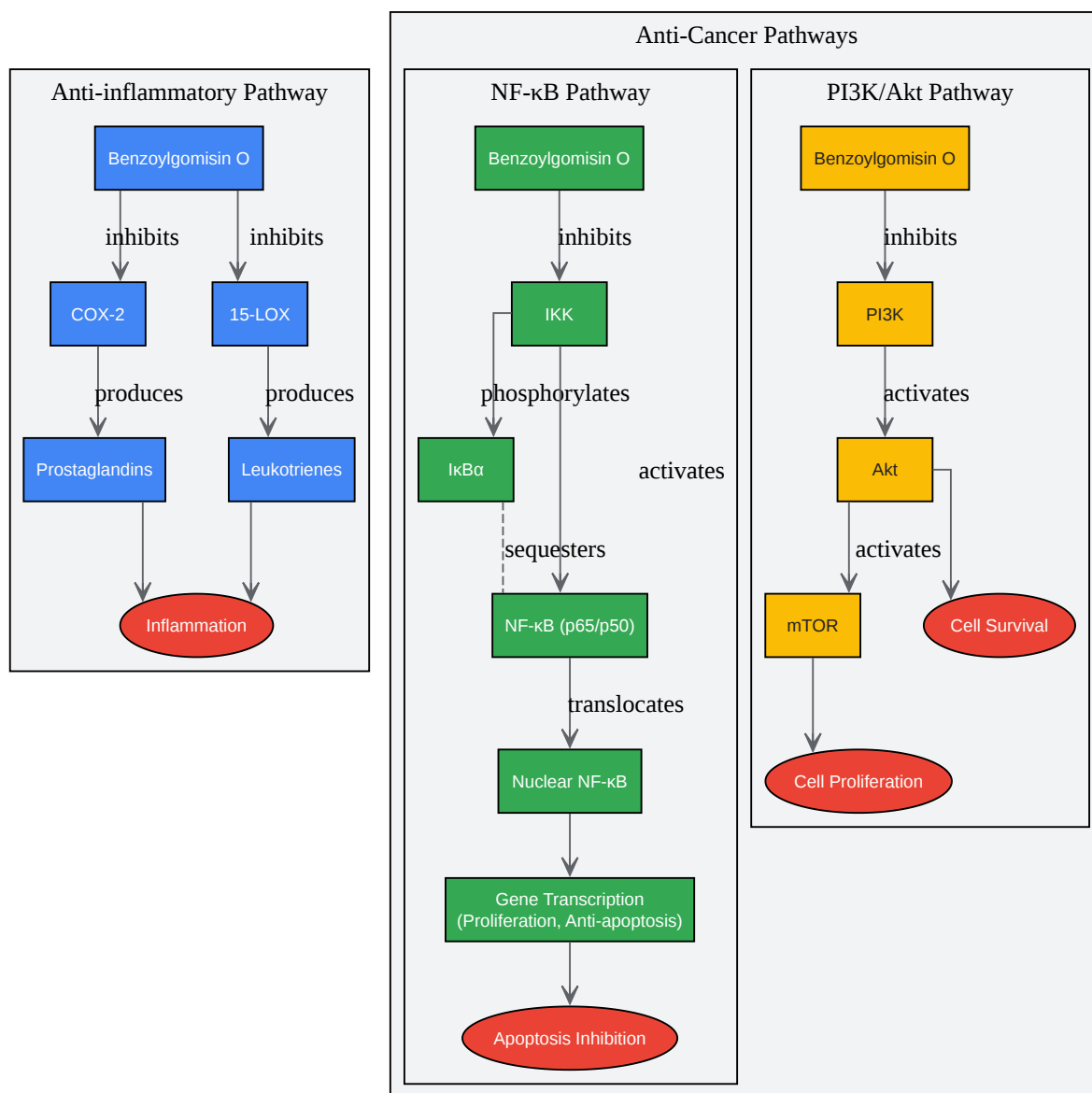
Procedure:

- Treat cells with various concentrations of **Benzoylgomisin O** for a specified time.
- Lyse the cells and quantify the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin).

## Visualizations

### Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by **Benzoylgomisin O**.



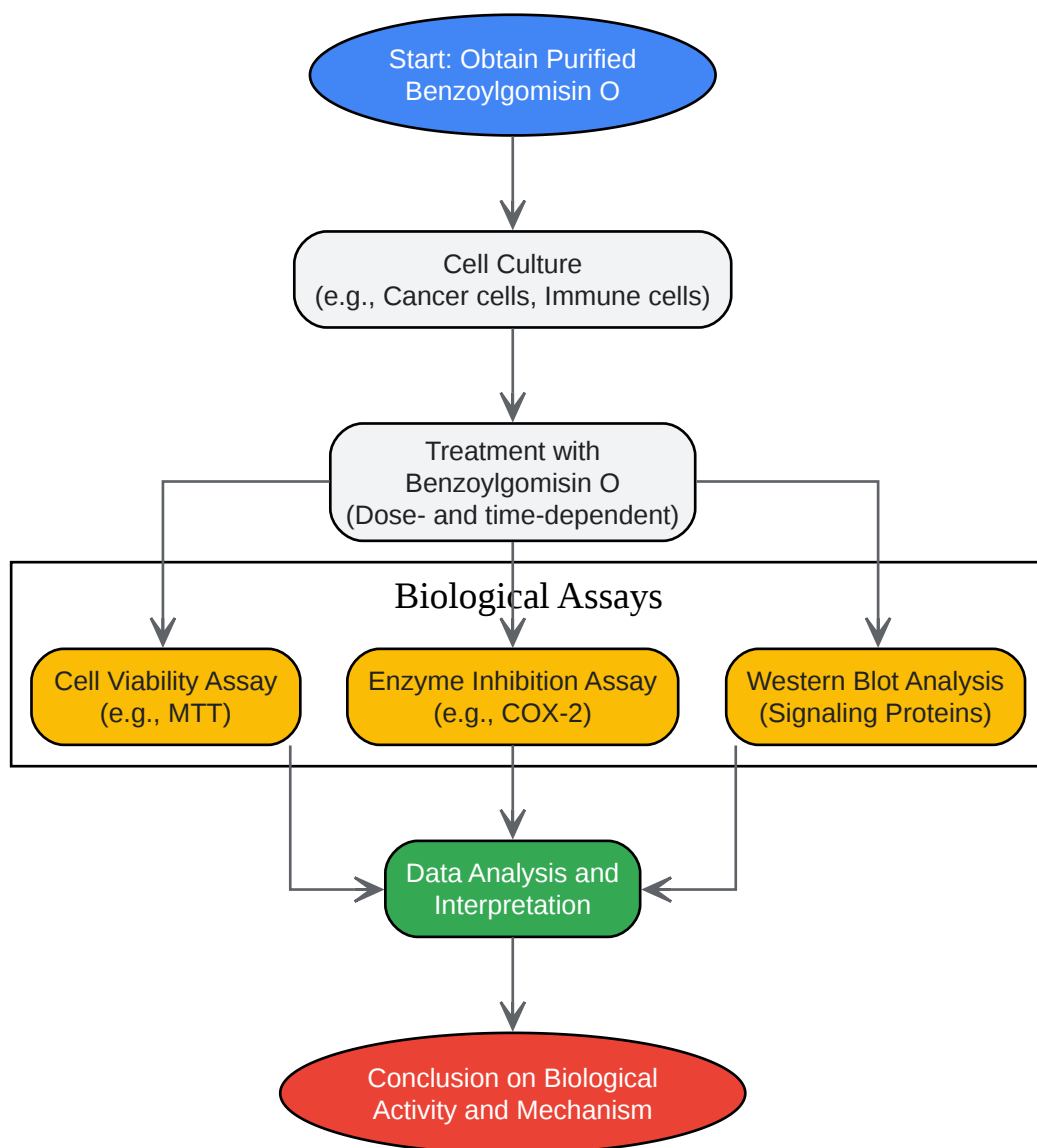
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Caption: Potential signaling pathways modulated by **Benzoylgomisin O**.



## Experimental Workflow

The following diagram outlines a general workflow for investigating the biological effects of **Benzoylgomisin O**.



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Caption: General experimental workflow for **Benzoylgomisin O** research.

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## References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
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